molecular formula C17H16F3NO3S B6385126 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95% CAS No. 1261922-37-5

5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%

Cat. No. B6385126
CAS RN: 1261922-37-5
M. Wt: 371.4 g/mol
InChI Key: YDCUKSWXMHHECI-UHFFFAOYSA-N
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Description

5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%, is a synthetic compound that has a wide range of applications in scientific research. This compound is used in the synthesis of a variety of compounds and has been studied in detail for its biochemical and physiological effects.

Scientific Research Applications

5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%, has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biochemicals. It is also used as a reagent in organic synthesis and has been studied for its potential applications in drug discovery and development. Additionally, it has been used as a reference compound in a variety of analytical techniques, such as HPLC and LC-MS.

Mechanism of Action

The mechanism of action of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%, is not yet fully understood. It is believed that the compound acts as a substrate for a variety of enzymes, including cytochrome P450 enzymes, and may be involved in the regulation of gene expression. Additionally, it has been suggested that the compound may act as an agonist or antagonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%, are not yet fully understood. However, studies have shown that the compound has a variety of effects on cells, including the induction of apoptosis and the inhibition of cell proliferation. Additionally, studies have shown that the compound may have anti-inflammatory and antioxidant effects, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

The major advantage of using 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%, in lab experiments is its high purity and stability. Additionally, the compound is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using this compound in lab experiments. For example, the compound is sensitive to light and heat, so it must be handled with care. Additionally, the compound is not very soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

There are a number of potential future directions for the use of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%. For example, the compound could be used in the synthesis of novel compounds for drug discovery and development. Additionally, the compound could be used to study the biochemical and physiological effects of various compounds on cells. Furthermore, the compound could be used to study the effects of various environmental factors on cell physiology. Finally, the compound could be used to develop new analytical techniques for the detection and analysis of various compounds.

Synthesis Methods

5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%, is synthesized in a two-step process. The first step involves the conversion of pyrrolidinylsulfonyl chloride to the corresponding pyrrolidinylsulfonyl phenol by reacting it with phenol in the presence of a base. The second step involves the conversion of the pyrrolidinylsulfonyl phenol to the desired product by reacting it with trifluoromethylphenol in the presence of a Lewis acid. The final product is then isolated by recrystallization from a suitable solvent.

properties

IUPAC Name

3-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3S/c18-17(19,20)14-8-13(9-15(22)11-14)12-4-3-5-16(10-12)25(23,24)21-6-1-2-7-21/h3-5,8-11,22H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCUKSWXMHHECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686770
Record name 3'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol

CAS RN

1261922-37-5
Record name 3'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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